N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
“N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide” is a synthetic organic compound that belongs to the class of thiazolidinone derivatives These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide” typically involves multi-step organic reactions. The starting materials often include 4-ethoxyaniline, indole derivatives, and thiazolidinone precursors. The reaction conditions may involve:
Condensation reactions: Combining the starting materials under acidic or basic conditions.
Cyclization reactions: Forming the thiazolidinone ring structure.
Acylation reactions: Introducing the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For small-scale synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
“N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced thiazolidinone derivatives.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst in organic reactions.
Material science: Incorporation into polymers or nanomaterials.
Biology
Antimicrobial activity: Potential use as an antimicrobial agent.
Enzyme inhibition: Inhibition of specific enzymes in biochemical pathways.
Medicine
Drug development: Exploration as a lead compound for new drugs.
Therapeutic applications: Potential use in treating diseases such as cancer or infections.
Industry
Agriculture: Use as a pesticide or herbicide.
Pharmaceuticals: Production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of “N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide” involves interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to active sites: Inhibit enzyme activity.
Modulate signaling pathways: Affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Compounds with similar thiazolidinone ring structures.
Indole derivatives: Compounds with indole moieties.
Uniqueness
Structural uniqueness: Combination of thiazolidinone and indole structures.
Biological activity: Potential for unique biological activities compared to other compounds.
This outline provides a comprehensive overview of the compound “N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide”
Properties
Molecular Formula |
C22H19N3O4S2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C22H19N3O4S2/c1-3-29-14-10-8-13(9-11-14)23-17(26)12-25-16-7-5-4-6-15(16)18(20(25)27)19-21(28)24(2)22(30)31-19/h4-11H,3,12H2,1-2H3,(H,23,26)/b19-18- |
InChI Key |
GWDSNCOUNVOCNG-HNENSFHCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C)/C2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C)C2=O |
Origin of Product |
United States |
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